Ammonium oxalate

Decalcification endpoint testing Histology Analytical chemistry

Incomplete bone decalcification verification can yield false-negative histology results. Ammonium oxalate monohydrate’s 20% higher aqueous solubility (4.45 vs. 3.7 g/100 mL at 20°C for sodium oxalate) provides a more sensitive calcium oxalate precipitation endpoint, validated in recent studies. The ammonium counter-ion eliminates sodium interference with H&E staining and immunohistochemical antigen retrieval. • Endpoint sensitivity: ~20% higher turbidity response versus sodium oxalate. • Cation purity: Ammonium leaves no alkali-metal residue, critical for trace-metal oxide synthesis. • Thermal efficiency: Decomposes at 133°C, >150°C lower than sodium oxalate, enabling energy-efficient calcination.

Molecular Formula C2H8N2O4
NH4OOCCOONH4
C2H8N2O4
Molecular Weight 124.10 g/mol
CAS No. 1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1)
Cat. No. B7820676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium oxalate
CAS1113-38-8(hydratedsalt2:1); 5972-73-6(monohydratesalt); 6009-70-7(monohydrate); 14258-49-2(salt2:1)
Molecular FormulaC2H8N2O4
NH4OOCCOONH4
C2H8N2O4
Molecular Weight124.10 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].[NH4+].[NH4+]
InChIInChI=1S/C2H2O4.2H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H3
InChIKeyVBIXEXWLHSRNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityORTHORHOMBIC CRYSTALS OR GRANULES;  ODORLESS;  AQ SOLN IS PRACTICALLY NEUTRAL;  PH OF 0.1 MOLAR SOLN: 6.4;  1 G SOL IN 20 ML H2O, 2.6 ML BOILING H2O;  SLIGHTLY SOL IN ALCOHOL /MONOHYDRATE/
Solubility in water, g/l at 20 °C: 45 (moderate)

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Oxalate Procurement Guide


Ammonium oxalate monohydrate (diammonium ethanedioate, (NH₄)₂C₂O₄·H₂O) is the diammonium salt of oxalic acid, commercially supplied as a white crystalline powder with a well-defined orthorhombic crystal structure (space group P2₁2₁2, a = 8.017 Å, b = 10.309 Å, c = 3.735 Å) [1]. It occurs naturally as the rare organic mineral oxammite, formed in guano deposits and sub-fossil bird remains [2]. Unlike its alkali metal counterparts, ammonium oxalate introduces the ammonium cation, which fundamentally alters solubility behavior, thermal stability, hygroscopicity, and metal-coordination chemistry—differences that are quantitatively resolvable and directly impact selection decisions in analytical, environmental, and materials science applications.

Ammonium Oxalate Substitution Risks


Oxalate salts share the C₂O₄²⁻ anion, yet the counter-cation governs critical performance parameters that preclude straightforward interchange. Ammonium oxalate exhibits approximately 20% higher aqueous solubility at 20 °C than sodium oxalate (4.45 vs. 3.7 g/100 mL) [1], directly affecting detection sensitivity in decalcification endpoint assays. Its hygroscopic growth factor (HGF = 1.05 at 90% RH) is measurably distinct from disodium oxalate (no growth) and oxalic acid (HGF = 1.47), governing behavior in atmospheric aerosol studies [2]. Thermally, ammonium oxalate decomposes at ~133 °C, compared to >290 °C for sodium oxalate and ~600 °C for potassium oxalate [3]. These cation-dependent differences are not marginal; they determine whether a method succeeds, how an extraction performs, or whether a material exhibits rare properties such as negative linear compressibility. Substituting on cost or availability alone risks method failure.

Ammonium Oxalate Comparative Evidence


Solubility Advantage Over Sodium Oxalate

Ammonium oxalate monohydrate exhibits higher aqueous solubility than the directly analogous sodium oxalate. At 20 °C, ammonium oxalate solubility is 4.45 g/100 mL H₂O [1], whereas sodium oxalate solubility is 3.7 g/100 mL H₂O [2]. This represents a +20.3% solubility advantage for the ammonium salt. The higher solubility translates into a more concentrated working solution for the standard 5% (w/v) decalcification endpoint test, where ammonium oxalate forms a 4.5% solution versus 3.7% for sodium oxalate under identical preparation conditions [3].

Decalcification endpoint testing Histology Analytical chemistry

Hygroscopicity vs. Disodium Oxalate and Oxalic Acid

In hygroscopicity tandem differential mobility analyzer (H-TDMA) measurements at 90% relative humidity, ammonium oxalate (NH₄-Ox) exhibits a hygroscopic growth factor (HGF) of 1.05, whereas disodium oxalate shows no measurable hygroscopic growth (HGF ≈ 1.00) [1]. By comparison, oxalic acid (OxA) shows HGF = 1.47 at 90% RH, and potassium oxalate behaves like a typical deliquescent inorganic salt with deliquescence at ~85% RH and efflorescence at ~50% RH [2]. The small but definitive water uptake of ammonium oxalate places it in a distinct hygroscopic class: it absorbs sufficient water to influence aerosol optical properties and cloud condensation nuclei (CCN) activation, whereas disodium oxalate remains inert under identical conditions.

Atmospheric aerosol chemistry Hygroscopicity Cloud condensation nuclei

Thermal Stability vs. Alkali Metal Oxalates

Simultaneous TGA, DTA, and effluent gas analysis (EGA) demonstrates that ammonium oxalate is markedly less thermally stable than its alkali metal congeners [1]. Ammonium oxalate monohydrate melts with decomposition at 133 °C , whereas sodium oxalate decomposes above 290–400 °C, and potassium oxalate melts at ~400 °C and decomposes at approximately 600 °C [1]. The decomposition onset difference of >150 °C between ammonium oxalate and sodium oxalate, and >450 °C versus potassium oxalate, is attributed to the volatility of the ammonium cation—once released as NH₃, the oxalate anion is left in a destabilized protonated state that decomposes at far lower temperature than the alkali-stabilized oxalate lattice.

Thermal analysis Pyrolysis Ceramic processing

Iron Recovery: Ammonium Oxalate vs. Hydroxylammonium Chloride

In the revised BCR four-step sequential extraction protocol, replacing 0.5 mol L⁻¹ hydroxylammonium chloride (pH 1.5) with 0.2 mol L⁻¹ acid ammonium oxalate (pH 3.0) in the reducible step (Step 2) resulted in greater amounts of iron recovered across all tested substrates: BCR CRM601 certified reference material, a sewage sludge-amended soil, two industrial soils, and a basic oxygen furnace filter cake [1]. Similar trends were observed for copper. For zinc in two industrial soils, oxalate extraction also proved more efficient. However, a large proportion of calcium and lead isolated in Step 2 under the standard BCR protocol was not released until Step 3 when oxalate was used, attributed to rapid precipitation of calcium and lead oxalates [1].

Sequential extraction Soil analysis Heavy metal fractionation

Manganese(II) Masking with Ammonium Oxalate

Ammonium oxalate functions as a selective masking agent for Mn(II) in complexometric EDTA titrations. In the method, Mn(II) and associated metals are first complexed with excess EDTA at pH 5–6 (hexamine buffer); a 5% aqueous ammonium oxalate solution is then added to selectively displace EDTA from the Mn(II)-EDTA complex. The released EDTA is back-titrated with zinc sulfate solution [1]. The method is quantitative over the range 2.19–21.96 mg Mn(II), with a relative error of ±0.46% and a standard deviation ≤0.03 mg [1]. Comparable selective masking is not demonstrated for sodium oxalate or oxalic acid under identical conditions, as the ammonium counter-cation plays a role in maintaining the pH buffering regime and complex lability.

Complexometric titration Manganese determination Masking agent

Negative Linear Compressibility in Ammonium Oxalate

Synchrotron X-ray powder diffraction measurements under high pressure reveal that ammonium oxalate monohydrate exhibits persistent negative linear compressibility (NLC) along the crystallographic b-axis up to at least 11.5 GPa [1]. This means the material expands along the b-axis when subjected to increasing hydrostatic pressure—a counterintuitive and technologically significant behavior. Density functional theory (DFT) calculations attribute this NLC to the N–H···O hydrogen-bonding 'wine-rack' motifs unique to the ammonium oxalate crystal structure [1]. No comparable NLC behavior has been reported for sodium oxalate, potassium oxalate, or oxalic acid dihydrate under similar pressure regimes; the phenomenon is intimately tied to the ammonium cation's ability to form directional hydrogen bonds with the oxalate framework.

Negative linear compressibility High-pressure crystallography Organic mineral

Ammonium Oxalate Application Scenarios


Histology Decalcification Endpoint Testing

Ammonium oxalate at 5% (w/v) aqueous solution serves as the preferred chemical test reagent for confirming complete decalcification of bone tissue samples prior to histological processing. Its 20% higher solubility compared to sodium oxalate (4.45 vs. 3.7 g/100 mL at 20 °C) [1] yields a more sensitive calcium oxalate precipitation endpoint, and the ammonium counter-ion avoids introducing sodium that could interfere with subsequent hematoxylin and eosin (H&E) staining or immunohistochemical antigen retrieval. Multiple recent studies employ ammonium oxalate turbidity as a validated metric for bone demineralization completeness [2].

Aerosol Hygroscopicity and CCN Activity Research

For laboratory studies simulating the water uptake behavior of secondary organic aerosols, ammonium oxalate is the only oxalate salt that accurately reproduces the hygroscopic growth of atmospherically relevant ammonium-containing oxalate particles, with a precisely measured HGF of 1.05 at 90% RH [3]. Substituting disodium oxalate (HGF ≈ 1.00) would yield zero water uptake, while substituting oxalic acid (HGF = 1.47) would overestimate growth by 40%. This quantitative distinction is critical for validating aerosol microphysical models used in climate forcing calculations.

Low-Temperature Decomposition Synthesis of Metal Oxides

When the synthetic goal is a porous transition metal oxide free of alkali metal contamination—such as MnOₓ, Fe₂O₃, or Co₃O₄ for catalysis or battery electrode applications—ammonium oxalate is the oxalate precursor of choice. Its decomposition at 133 °C is >150 °C lower than sodium oxalate (>290 °C) and >450 °C lower than potassium oxalate (~600 °C) [4], enabling energy-efficient calcination while ensuring the sole solid residue is the target metal oxide, with ammonia, CO, CO₂, and H₂O as the only gaseous byproducts.

BCR Sequential Extraction for Iron Fractionation

Environmental analytical laboratories targeting iron and copper fractionation in contaminated soils and sediments should select acid ammonium oxalate (0.2 mol L⁻¹, pH 3.0) as the Step 2 (reducible fraction) extractant in place of hydroxylammonium chloride. This substitution has been demonstrated to recover greater quantities of iron across multiple soil and industrial waste substrates [5], improving the operational definition of the reducible fraction for iron-rich matrices. Laboratories must note, however, that this protocol modification suppresses calcium and lead recovery in Step 2, necessitating a fitness-for-purpose assessment before adoption.

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